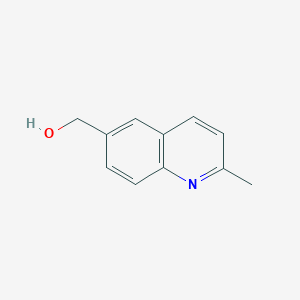

(2-Methylquinolin-6-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylquinolin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFYJILNIBADGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383703 | |

| Record name | (2-methylquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108166-02-5 | |

| Record name | 2-Methyl-6-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108166-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-methylquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108166-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (2-Methylquinolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Methylquinolin-6-yl)methanol, a quinoline derivative of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formylation of a suitable precursor followed by the reduction of the resulting aldehyde. A common and effective method is the Vilsmeier-Haack reaction to introduce the formyl group, followed by reduction using a mild reducing agent like sodium borohydride.

1.1. Synthetic Pathway

The overall synthetic scheme is presented below:

Caption: Synthetic workflow for this compound.

1.2. Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is employed for the formylation of 6-methylacetophenone oxime to yield 2-chloro-6-methylquinoline-3-carbaldehyde[1].

-

Reagents and Materials:

-

6-Methylacetophenone oxime

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under anhydrous conditions, slowly add phosphorus oxychloride to chilled N,N-dimethylformamide (DMF) to prepare the Vilsmeier reagent.

-

To this reagent, add 6-methylacetophenone oxime portion-wise while maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at 50-60 °C for 16 hours[1].

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.

-

The precipitated solid, 2-chloro-6-methylquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethyl acetate to obtain the pure compound[1].

-

Step 2: Synthesis of this compound)

The reduction of the aldehyde functional group in 2-chloro-6-methylquinoline-3-carbaldehyde yields the target alcohol. Sodium borohydride is a suitable reducing agent for this transformation[2][3][4].

-

Reagents and Materials:

-

2-Chloro-6-methylquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride to the solution in small portions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the careful addition of distilled water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic and physical methods.

2.1. Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol [5] |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not explicitly reported, but a similar compound, (2-chloro-6-methylquinolin-3-yl)methanol, has a melting point of 143-145 °C[6]. |

2.2. Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a crucial tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS are tabulated below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl protons (-CH₃) | ~2.5 | Singlet |

| Methylene protons (-CH₂OH) | ~4.6 | Singlet |

| Aromatic protons | 7.5 - 8.5 | Multiplets |

| Hydroxyl proton (-OH) | Variable | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent used.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Methyl carbon (-CH₃) | ~21 |

| Methylene carbon (-CH₂OH) | ~65 |

| Aromatic carbons | 118 - 148 |

| Quaternary carbons | 147 - 164 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=C Stretch (aromatic) | 1500-1600 | Medium |

| C-O Stretch (alcohol) | 1000-1260 | Strong |

2.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 173.21 |

| [M-CH₃]⁺ | 158.21 |

| [M-CH₂OH]⁺ | 142.21 |

Logical Relationships in Characterization

The characterization process follows a logical flow to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of synthesized compounds.

References

- 1. ijsr.net [ijsr.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scbt.com [scbt.com]

- 6. Buy (2-chloro-6-methylquinolin-3-yl)methanol | 123637-97-8 [smolecule.com]

Technical Guide: Physicochemical Properties of (2-Methylquinolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of (2-Methylquinolin-6-yl)methanol (CAS No. 108166-02-5). The information is compiled from available literature and databases to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While experimental data for some properties are limited, this guide also presents established protocols for their determination.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in many biologically active molecules.[1] Its structure consists of a methyl group at the 2-position and a hydroxymethyl group at the 6-position of the quinoline ring.

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while the molecular formula and weight are well-established, some of the other properties are based on computational predictions and should be confirmed through experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [2][3] |

| Molecular Weight | 173.21 g/mol | [2][3] |

| Melting Point | 136-139 °C (Predicted) | [4] |

| Boiling Point | 334.9 ± 27.0 °C (Predicted) | [4] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols for Property Determination

Due to the limited availability of experimental data for this compound, this section provides detailed, generalized methodologies for determining key physicochemical properties, which can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in drug delivery and formulation.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The solution is centrifuged or filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is a critical parameter in understanding its behavior in biological systems.

Protocol:

-

Titration Setup: A solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Caption: Workflow for pKa Determination by Titration.

Potential Biological Activities

While no specific biological activity or signaling pathway has been reported for this compound in the reviewed literature, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[1] Derivatives of quinoline have been investigated for their potential as:

-

Anticancer agents: Many quinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial agents: The quinoline ring is a core component of several antibacterial and antifungal drugs.[6][7]

-

Antimalarial agents: Quinolines have historically been, and continue to be, a crucial class of antimalarial drugs.

It is important to emphasize that these are general activities associated with the broader class of quinoline derivatives. The specific biological effects of this compound remain to be elucidated through dedicated experimental studies. The presence of the methyl and hydroxymethyl substituents will undoubtedly influence its pharmacological profile.

Conclusion and Future Directions

This technical guide consolidates the currently available physicochemical information for this compound. The provided data, particularly the predicted values, offer a starting point for further research. There is a clear need for experimental determination of key properties such as melting point, boiling point, solubility, pKa, and logP to build a more complete and accurate profile of this compound.

Furthermore, the absence of biological data represents a significant knowledge gap. Future research should focus on evaluating the biological activities of this compound, including its potential cytotoxic, antimicrobial, and other pharmacological effects. Such studies would be invaluable in determining the potential of this compound as a lead for drug discovery and development.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

(2-Methylquinolin-6-yl)methanol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Methylquinolin-6-yl)methanol (CAS No: 108166-02-5), a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines established information for this compound with representative data and protocols from closely related 2-methylquinoline analogs to provide a foundational resource for researchers. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1] This document summarizes the known physicochemical properties of the target compound, presents a general synthetic approach for 2-methylquinoline derivatives, and discusses the potential therapeutic applications based on the bioactivity of analogous structures.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a quinoline core structure, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 108166-02-5 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | Cc1ccc2cc(CO)ccc2n1 | [3] |

| InChI Key | HLFYJILNIBADGG-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Workflow

Alternatively, a patent for the one-step preparation of 2-methylquinoline describes a method using nitrobenzene and ethanol as starting materials with a PtSn/γ-Al2O3 catalyst.[4]

Representative Experimental Protocol: Synthesis of a 2-Methylquinoline Derivative (General)

The following is a generalized protocol for the synthesis of a 2-methylquinoline derivative and does not represent a validated synthesis for this compound.

Materials and Reagents:

-

Substituted aniline (e.g., 4-aminophenol)

-

α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

-

Acid catalyst (e.g., hydrochloric acid, zinc chloride)

-

Oxidizing agent (e.g., nitrobenzene, arsenic pentoxide)

-

Solvent (e.g., ethanol, water)

Procedure:

-

A mixture of the substituted aniline, the α,β-unsaturated carbonyl compound, and the acid catalyst in a suitable solvent is prepared in a round-bottom flask.

-

The oxidizing agent is added to the mixture.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 2-methylquinoline derivative.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of 2-methylquinoline derivatives.

Biological Activity and Potential Applications

Direct biological activity data for this compound is not available in the reviewed literature. However, the quinoline scaffold is a key structural motif in a wide array of biologically active compounds.[1] Derivatives of quinoline have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[1] For instance, a related compound, (2-chloro-6-methylquinolin-3-yl)methanol, has been noted for its potential antimicrobial and antileishmanial activities.[5]

Table 2: Reported Biological Activities of Selected Quinoline Derivatives

| Compound Class | Example Compound | Reported Biological Activity |

| 4-Aminoquinolines | Chloroquine | Antimalarial |

| Fluoroquinolones | Ciprofloxacin | Antibacterial |

| Camptothecin Analogs | Topotecan | Anticancer |

| 2-Phenylquinolines | - | Anti-inflammatory |

| 5,7-Dihaloquinolines | 5,7-dichloro-8-hydroxyquinoline | Antifungal |

Disclaimer: The data in this table is for illustrative purposes to show the potential of the quinoline scaffold and does not represent data for this compound.

The presence of the 2-methyl and 6-methanol substituents on the quinoline ring of the target compound provides vectors for further chemical modification to explore its structure-activity relationship (SAR) and potentially optimize its biological profile for various therapeutic targets.

Drug Discovery and Development Pathway

The development of a novel compound like this compound into a therapeutic agent follows a structured pathway. This workflow begins with initial synthesis and characterization, proceeds through various stages of biological screening, and culminates in preclinical and clinical trials if promising activity is observed.

Conceptual Drug Discovery Workflow

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. CAS RN 108166-02-5 | Fisher Scientific [fishersci.com]

- 4. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 5. Buy (2-chloro-6-methylquinolin-3-yl)methanol | 123637-97-8 [smolecule.com]

An In-depth Technical Guide to the Solubility of (2-Methylquinolin-6-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylquinolin-6-yl)methanol is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide-ranging biological activities, including roles as kinase inhibitors.[1] A critical physicochemical parameter for the advancement of any potential therapeutic agent is its solubility, which directly influences bioavailability, formulation, and efficacy. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these values. Additionally, it offers a qualitative assessment of expected solubility based on the structural characteristics of quinoline derivatives and outlines a relevant biological signaling pathway where such compounds may exert their effects.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , is a solid at room temperature with a reported melting point of 136-139°C.[2][3] The quinoline core, a bicyclic aromatic system, is largely hydrophobic, which generally leads to low aqueous solubility for its derivatives. However, the presence of a hydroxymethyl group introduces a polar functional moiety capable of hydrogen bonding, which can enhance solubility in polar organic solvents. The overall solubility profile is a balance between the hydrophobic nature of the quinoline ring and the hydrophilic character of the methanol substituent.

Quinoline and its derivatives are recognized as versatile scaffolds in drug discovery, with numerous approved drugs for a variety of therapeutic applications, including antimicrobial, anticancer, and antipsychotic agents.[4][5] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in disease.

Predicted and Qualitative Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, suggesting that this compound will likely exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and have relatively high dielectric constants, which should facilitate the dissolution of the compound. Good solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The dominant nonpolar, aromatic quinoline structure suggests some solubility in these solvents, although it is likely to be lower than in polar solvents.

Quantitative Solubility Data

As of the date of this document, specific, experimentally determined quantitative solubility data for this compound in a range of organic solvents has not been extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined values.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |

| Methanol | CH₃OH | 32.04 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

| Ethanol | C₂H₅OH | 46.07 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

| Isopropanol | C₃H₈O | 60.10 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

| Acetone | C₃H₆O | 58.08 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

| Acetonitrile | C₂H₃N | 41.05 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

| Toluene | C₇H₈ | 92.14 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

| n-Hexane | C₆H₁₄ | 86.18 | 25 | Data not available | Data not available | e.g., Shake-Flask/HPLC | [Your Data] |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the thermodynamic solubility of this compound in organic solvents.

Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[6]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand at the constant temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[7][8]

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Sealed containers

-

Shaker

-

Filtration apparatus

-

Pre-weighed evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Prepare a Saturated Solution: As described in the shake-flask method (steps 1 and 2).

-

Isolate Supernatant: Filter the saturated solution to remove excess solid.

-

Weigh Aliquot: Accurately weigh a specific volume of the clear filtrate into a pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, an oven set to a temperature below the compound's decomposition point may be used.

-

Dry and Weigh Residue: Dry the residue to a constant weight and record the final mass.

-

Calculation: The solubility can be calculated from the mass of the residue and the initial volume of the filtrate.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Potential Signaling Pathway Involvement

Quinoline derivatives are known to act as inhibitors of various protein kinases involved in cancer-related signaling pathways.[1][4] One such pathway is the Hedgehog-GLI signaling cascade, which plays a crucial role in embryonic development and can contribute to tumorigenesis when aberrantly activated.[9]

Caption: Simplified Hedgehog (Hh)-GLI signaling pathway.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its potential application in drug development and other scientific research. While quantitative data is sparse, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters. The established biological relevance of the quinoline scaffold in modulating key cellular signaling pathways, such as the Hedgehog-GLI cascade, highlights the importance of thoroughly characterizing new derivatives like this compound. The methodologies and frameworks presented herein are intended to facilitate this essential research.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. scielo.br [scielo.br]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2-Methylquinolin-6-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methylquinolin-6-yl)methanol, a quinoline derivative of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual representations of the analytical workflow. The information presented herein is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar quinoline derivatives and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.05 | d, J ≈ 8.5 Hz | 1H | H4 |

| ~7.95 | d, J ≈ 8.5 Hz | 1H | H8 |

| ~7.65 | s | 1H | H5 |

| ~7.50 | dd, J ≈ 8.5, 2.0 Hz | 1H | H7 |

| ~7.30 | d, J ≈ 8.5 Hz | 1H | H3 |

| ~4.80 | s | 2H | -CH₂OH |

| ~2.70 | s | 3H | -CH₃ |

| ~1.60 | br s | 1H | -OH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are given in Hertz (Hz). s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C2 |

| ~147 | C8a |

| ~136 | C4 |

| ~135 | C6 |

| ~129 | C8 |

| ~127 | C4a |

| ~126 | C5 |

| ~122 | C7 |

| ~121 | C3 |

| ~65 | -CH₂OH |

| ~25 | -CH₃ |

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |

| ~1600, 1500, 1450 | Medium to Strong | C=C stretch (quinoline ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~830 | Strong | C-H bend (out-of-plane, indicative of substitution pattern) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 172 | Moderate | [M-H]⁺ |

| 154 | Moderate | [M-H₂O]⁺ |

| 142 | High | [M-CH₂OH]⁺ |

Note: m/z = mass-to-charge ratio. Fragmentation patterns are predicted based on typical behavior of benzylic alcohols and quinoline derivatives under electron ionization (EI).

Experimental Protocols

The following protocols provide detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) internal standard

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound ( < 1 mg)

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass Spectrometer (e.g., with Electron Ionization source and a quadrupole or time-of-flight analyzer)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

-

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural elucidation process.

The Enigmatic Absence of Quinoline-6-Methanol Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in the architecture of a vast array of naturally occurring and synthetically derived compounds with significant biological activities.[1][2] Quinoline alkaloids, found predominantly in plant families such as Rutaceae and Rubiaceae, as well as in various microorganisms and marine animals, have a long history of medicinal use, with quinine being a paradigmatic example.[1][2] These natural products are biosynthesized through complex pathways, primarily originating from tryptophan or anthranilic acid.[1] While nature has provided a plethora of substituted quinolines, a comprehensive review of the scientific literature reveals a conspicuous absence of quinoline-6-methanol and its direct derivatives as natural products. This technical guide delves into the known landscape of quinoline alkaloids, highlighting the synthetic origin of quinoline-6-methanol derivatives and exploring their biological activities through a summary of quantitative data and detailed experimental protocols.

Natural Occurrence of Quinoline Alkaloids: A Broad Overview

Quinoline alkaloids are a diverse group of secondary metabolites characterized by a quinoline ring system.[1] They are classified based on their biogenetic origins, with the two main pathways starting from either tryptophan or anthranilic acid.[1] The Cinchona alkaloids, including quinine and quinidine, are well-known examples derived from tryptophan.[1] On the other hand, many simple quinolines and their 2- and 4-quinolone derivatives are found in the Rutaceae family and are derived from anthranilic acid.[3] Marine organisms have also been identified as a source of unique quinoline alkaloids.[4] Despite the extensive structural diversity observed in naturally occurring quinolines, functionalization at the C6 position is not a common feature, and a hydroxymethyl group at this position has not been reported in any isolated natural product to date.

Quinoline-6-Methanol Derivatives: A Synthetic Realm

Based on an exhaustive review of the current scientific literature, quinoline-6-methanol and its derivatives are not found in nature. Their existence is the result of synthetic organic chemistry, providing a versatile scaffold for the development of novel compounds with potential therapeutic applications. The exploration of their biological activities is therefore reliant on the evaluation of these synthetically produced molecules.

Biological Activities of Synthetic Quinoline Derivatives

While natural quinoline-6-methanol derivatives are yet to be discovered, synthetic analogs have been the subject of research to explore their potential pharmacological properties. The following tables summarize quantitative data on the antimicrobial and cytotoxic activities of various synthetic quinoline derivatives, which can serve as a proxy for understanding the potential of the quinoline-6-methanol scaffold.

Table 1: Antimicrobial Activity of Selected Synthetic Quinoline Derivatives

| Compound ID | Target Organism | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Compound 2 | Bacillus cereus | Broth microdilution | 3.12 µg/mL | [1] |

| Staphylococcus aureus | Broth microdilution | 6.25 µg/mL | [1] | |

| Pseudomonas aeruginosa | Broth microdilution | 12.5 µg/mL | [1] | |

| Escherichia coli | Broth microdilution | 6.25 µg/mL | [1] | |

| Compound 6 | Aspergillus flavus | Broth microdilution | 6.25 µg/mL | [1] |

| Aspergillus niger | Broth microdilution | 12.5 µg/mL | [1] | |

| Fusarium oxysporum | Broth microdilution | 3.12 µg/mL | [1] | |

| Candida albicans | Broth microdilution | 6.25 µg/mL | [1] | |

| Compound 14 | Gram-positive bacteria | Agar diffusion | Significant potency | [5] |

| Gram-negative bacteria | Agar diffusion | Significant potency | [5] | |

| Fungi | Agar diffusion | Strong activity | [5] | |

| Compound 22 | Gram-positive bacteria | Agar diffusion | Significant potency | [5] |

| Gram-negative bacteria | Agar diffusion | Significant potency | [5] | |

| Fungi | Agar diffusion | Strong activity | [5] |

Table 2: Cytotoxic Activity of Selected Synthetic Quinoline Derivatives

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| SO-3-3 | MCF-7 (Breast cancer) | MTT Assay | < 10 | [6] |

| MDA-MB-231 (Breast cancer) | MTT Assay | < 10 | [6] | |

| 184A1 (Normal breast) | MTT Assay | > 20 | [6] | |

| SO-22 | MCF-7 (Breast cancer) | MTT Assay | ~15 | [6] |

| MDA-MB-231 (Breast cancer) | MTT Assay | ~20 | [6] | |

| 184A1 (Normal breast) | MTT Assay | > 40 | [6] | |

| MC-5-2 | MCF-7 (Breast cancer) | MTT Assay | < 5 | [6] |

| MDA-MB-231 (Breast cancer) | MTT Assay | < 5 | [6] | |

| 184A1 (Normal breast) | MTT Assay | ~15 | [6] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from methodologies used for evaluating the antimicrobial activity of synthetic quinoline derivatives.[1]

a. Preparation of Inoculum:

-

Bacterial strains are cultured on nutrient agar plates at 37°C for 18-24 hours.

-

Fungal strains are cultured on potato dextrose agar plates at 28°C for 48-72 hours.

-

A few colonies are transferred to sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria and 1 x 10^6 CFU/mL for fungi).

b. Assay Procedure:

-

The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

-

Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

The standardized inoculum is added to each well to a final concentration of 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology for assessing the cytotoxic effects of synthetic quinoline derivatives on cancer and normal cell lines.[6]

a. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., 184A1) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

b. Treatment with Compounds:

-

Test compounds are dissolved in DMSO to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The culture medium in the wells is replaced with the medium containing different concentrations of the test compounds.

-

Cells are incubated for 24-48 hours.

c. MTT Assay and Data Analysis:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Visualizations

General Biosynthetic Pathway of Quinoline Alkaloids

Caption: Simplified biosynthetic pathways of major quinoline alkaloids.

Experimental Workflow for Biological Activity Screening

Caption: Workflow for screening synthetic quinoline derivatives.

Conclusion

The quinoline nucleus remains a highly privileged scaffold in medicinal chemistry, with a rich history rooted in natural products. However, the specific subclass of quinoline-6-methanol derivatives appears to be a product of synthetic innovation rather than natural discovery. While the absence of these compounds in nature is noteworthy, the exploration of their synthetic analogs continues to be a promising avenue for the development of new therapeutic agents. The provided data and protocols offer a foundational guide for researchers venturing into the synthesis and biological evaluation of this intriguing class of quinoline derivatives. Future research may yet uncover novel biosynthetic pathways or previously uncharacterized natural products that could fill this apparent gap in the vast and diverse world of quinoline alkaloids.

References

- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of 2-Methylquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its numerous derivatives, 2-methylquinolines have emerged as a particularly promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-methylquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes current research to offer a detailed resource for professionals engaged in drug discovery and development.

Anticancer Activity: Targeting the Machinery of Malignancy

2-Methylquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various critical components of cancer cell proliferation and survival. The primary mechanisms of action involve the disruption of cellular processes essential for tumor growth, including cell division, DNA replication and repair, and signal transduction.

Key Anticancer Targets:

-

Tubulin Polymerization: Several 2-methylquinoline derivatives act as inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, mitotic spindle assembly during cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.

-

Topoisomerases: These enzymes are crucial for managing DNA topology during replication, transcription, and repair. 2-Methylquinoline derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA strand breaks and the induction of programmed cell death in cancer cells.

-

Tyrosine Kinases: As key regulators of cellular signaling pathways that control cell growth, proliferation, and differentiation, tyrosine kinases are prominent targets in cancer therapy. Certain 2-methylquinoline derivatives have exhibited inhibitory activity against various tyrosine kinases, thereby blocking aberrant signaling cascades that drive tumorigenesis.

-

Histone Deacetylases (HDACs): HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition by 2-methylquinoline derivatives can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of representative 2-methylquinoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound A | HeLa (Cervical Cancer) | 8.3 | KDM5A, KDM4B, KDM4A, HER-2 regulator | [1](--INVALID-LINK--) |

| Compound B | PC3 (Prostate Cancer) | 31.37 | KDM5A, KDM4B, KDM4A, HER-2 regulator | [1](--INVALID-LINK--) |

| Compound C | A549 (Lung Cancer) | Not Specified | Not Specified | [2](--INVALID-LINK--) |

| Compound D | MCF-7 (Breast Cancer) | Not Specified | Not Specified | [3](--INVALID-LINK--) |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Methylquinoline derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Key Antimicrobial Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: Similar to their anticancer mechanism, these derivatives can target bacterial topoisomerases, which are essential for DNA replication and repair in bacteria, leading to bacterial cell death.

-

Cell Wall Synthesis: Some 2-methylquinoline derivatives may interfere with the synthesis of the bacterial cell wall, a structure vital for bacterial integrity and survival.[4]

-

Inhibition of Essential Enzymes: These compounds can also inhibit other crucial microbial enzymes, thereby disrupting their metabolic processes.[4]

Quantitative Data on Antimicrobial Activity:

The following table summarizes the in vitro antimicrobial activity of representative 2-methylquinoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

| Compound ID | Microorganism | MIC (µg/mL) | Target/Mechanism | Reference |

| Compound E | Staphylococcus aureus | 12.5 | Not Specified | [5](--INVALID-LINK--) |

| Compound F | Streptococcus pyogenes | 12.5 | Not Specified | [5](--INVALID-LINK--) |

| Compound G | Escherichia coli | 50 | Not Specified | [5](--INVALID-LINK--) |

| Compound H | Pseudomonas aeruginosa | 50 | Not Specified | [5](--INVALID-LINK--) |

| Compound I | Pyricularia oryzae (Fungus) | Not Specified | Not Specified | [5](--INVALID-LINK--) |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 2-Methylquinoline derivatives have demonstrated anti-inflammatory properties by targeting key mediators of the inflammatory response.

Key Anti-inflammatory Targets:

-

Cyclooxygenase (COX) Enzymes: Some derivatives have shown the potential to inhibit COX enzymes, which are central to the production of prostaglandins, key mediators of inflammation.

-

Pro-inflammatory Cytokines: These compounds may also modulate the production and signaling of pro-inflammatory cytokines, thereby dampening the inflammatory cascade.

Due to the nature of the available search results, specific quantitative data for the anti-inflammatory activity of 2-methylquinoline derivatives is not presented in a tabular format. However, studies have shown their potential in this area, warranting further investigation.[6][7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of 2-methylquinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-methylquinoline derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

References

Technical Guide: Preliminary Cytotoxicity Assessment of (2-Methylquinolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Quinoline scaffolds are a prominent structural motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties. Novel derivatives are continuously synthesized to explore their therapeutic potential. This document outlines the fundamental methodologies and data interpretation for a preliminary in vitro cytotoxicity screening of the novel compound, (2-Methylquinolin-6-yl)methanol.

The primary objective of such a preliminary study is to determine the concentration-dependent cytotoxic effects of the compound against a panel of human cancer cell lines and a non-cancerous cell line to assess its potential efficacy and selectivity. The data presented herein, while illustrative, provides a blueprint for the evaluation of this specific molecule. The standard assays covered include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability, alongside workflows for data analysis and interpretation.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its IC₅₀ value, which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC₅₀ values for this compound following a 48-hour exposure period.

Table 1: Representative IC₅₀ Values of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | 25.4 ± 2.1 |

| A549 | Human Lung Carcinoma | 38.7 ± 3.5 |

| HeLa | Human Cervical Carcinoma | 31.2 ± 2.8 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | 85.1 ± 6.4 |

Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of cytotoxicity findings.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (MCF-7, A549, HeLa) and a non-cancerous human cell line (HEK293) are used.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells are harvested, counted using a hemocytometer, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells is kept below 0.5% to avoid solvent-induced toxicity. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with 0.5% DMSO.

-

Incubation: The plates are incubated for 48 hours under standard culture conditions.

-

Assay Procedure: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 4 hours. The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 IC₅₀ values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).

Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes in cytotoxicity screening.

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Methylquinolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-Methylquinolin-6-yl)methanol, a valuable building block in medicinal chemistry and drug development, starting from 6-bromo-2-methylquinoline. The synthesis is a two-step process involving a palladium-catalyzed formylation followed by a selective reduction. This application note includes comprehensive experimental procedures, tabulated data for reagents and expected outcomes, and visual diagrams to illustrate the workflow and chemical transformation.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The functionalization of the quinoline core is crucial for modulating their pharmacological properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, allowing for the introduction of various functionalities through its hydroxyl group. This protocol outlines a reliable and efficient two-step synthesis from the readily available 6-bromo-2-methylquinoline.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Step 1: Palladium-Catalyzed Formylation: 6-bromo-2-methylquinoline is converted to 2-methylquinoline-6-carbaldehyde via a palladium-catalyzed formylation reaction using syngas (a mixture of carbon monoxide and hydrogen).

-

Step 2: Reduction of the Aldehyde: The intermediate, 2-methylquinoline-6-carbaldehyde, is then reduced to the target compound, this compound, using sodium borohydride.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-6-carbaldehyde

This protocol is adapted from established methods for the palladium-catalyzed formylation of aryl bromides.[1]

Materials:

-

6-bromo-2-methylquinoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

cataCXium® A (di(1-adamantyl)-n-butylphosphine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Toluene

-

Syngas (1:1 mixture of CO:H₂)

-

High-pressure reactor (autoclave)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a high-pressure reactor, add 6-bromo-2-methylquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and cataCXium® A (0.04 eq).

-

Evacuate and backfill the reactor with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene and N,N-diisopropylethylamine (2.0 eq) to the reactor via syringe.

-

Pressurize the reactor with syngas (CO/H₂) to the desired pressure (e.g., 10 bar).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the syngas in a fume hood.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-methylquinoline-6-carbaldehyde.

Protocol 2: Synthesis of this compound

This protocol employs a standard and mild reduction of an aldehyde to a primary alcohol using sodium borohydride.[2][3]

Materials:

-

2-methylquinoline-6-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-methylquinoline-6-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 2-Methylquinoline-6-carbaldehyde

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 6-bromo-2-methylquinoline | 1.0 eq | Starting material |

| Palladium(II) acetate | 0.02 eq | Catalyst |

| cataCXium® A | 0.04 eq | Ligand |

| N,N-Diisopropylethylamine | 2.0 eq | Base |

| Solvent | Anhydrous Toluene | - |

| Gas | Syngas (1:1 CO:H₂) | 10 bar |

| Temperature | 110 °C | - |

| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS |

| Expected Yield | 70-85% | - |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-methylquinoline-6-carbaldehyde | 1.0 eq | Starting material |

| Sodium borohydride | 1.5 eq | Reducing agent |

| Solvent | Methanol | - |

| Temperature | 0 °C to Room Temp. | - |

| Reaction Time | 1-2 hours | Monitor by TLC |

| Expected Yield | 90-98% | - |

Visualizations

Caption: Experimental workflow for the two-step synthesis.

Caption: Overall chemical reaction scheme.

References

Application Notes and Protocols for the Synthesis of (2-Methylquinolin-6-yl)methanol via a Proposed Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a proposed synthetic route based on established principles of organic chemistry, specifically the Grignard reaction. To date, a specific, peer-reviewed protocol for this exact synthesis has not been identified in the literature. Therefore, this document serves as a scientifically-grounded guide for the development of a synthetic procedure. All procedures should be performed by qualified personnel in a controlled laboratory setting.

Introduction

(2-Methylquinolin-6-yl)methanol is a quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds. The hydroxymethyl group at the 6-position provides a valuable handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

This document outlines a proposed two-step protocol for the synthesis of this compound. The synthetic strategy hinges on the formation of a Grignard reagent from 6-bromo-2-methylquinoline, followed by its reaction with formaldehyde to yield the desired primary alcohol.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Formation of the Grignard Reagent: 6-bromo-2-methylquinoline is reacted with magnesium turnings in an anhydrous ether solvent to form the organometallic intermediate, (2-methylquinolin-6-yl)magnesium bromide.

-

Reaction with Formaldehyde: The in situ generated Grignard reagent undergoes nucleophilic addition to formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the target product, this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials and Reagents:

-

6-Bromo-2-methylquinoline

-

Magnesium (Mg) turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

Paraformaldehyde, dried under vacuum over P₂O₅[1]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Formation of (2-Methylquinolin-6-yl)magnesium bromide (Grignard Reagent)

-

All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon) to ensure anhydrous conditions.

-

Place magnesium turnings (1.2 equivalents) in the three-neck flask. Add a small crystal of iodine.

-

Assemble the flask with the reflux condenser and dropping funnel.

-

In the dropping funnel, prepare a solution of 6-bromo-2-methylquinoline (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 6-bromo-2-methylquinoline solution to the magnesium turnings. Gently warm the flask with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the gentle bubbling of the solvent.

-

Once the reaction has initiated, add the remaining 6-bromo-2-methylquinoline solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.

-

Cool the reaction mixture to room temperature.

Step 2: Reaction with Formaldehyde and Workup

-

Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Formaldehyde gas, generated by gently heating dry paraformaldehyde, can be bubbled into the stirred Grignard solution through a wide-bore tube.[1] Alternatively, as a less efficient but simpler method, dried paraformaldehyde (1.5 equivalents) can be added portion-wise directly to the cold Grignard solution, though this may result in lower yields.[1]

-

After the addition of formaldehyde is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture again in an ice-water bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to yield pure this compound.

Data Presentation

The following tables present illustrative data for the proposed synthesis. Actual results may vary.

Table 1: Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 6-Bromo-2-methylquinoline | 222.08 | 1.0 | 10.0 | 2.22 g |

| Magnesium Turnings | 24.31 | 1.2 | 12.0 | 0.29 g |

| Paraformaldehyde | (30.03)n | 1.5 | 15.0 | 0.45 g |

| Anhydrous THF | 72.11 | - | - | 50 mL |

Table 2: Illustrative Yield and Characterization Data

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Appearance |

| This compound | 173.21 | 1.73 | 1.21 | 70% | Off-white solid |

Table 3: Hypothetical Spectroscopic Data

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.98 (d, 1H), 7.85 (d, 1H), 7.60 (s, 1H), 7.45 (dd, 1H), 7.20 (d, 1H), 4.80 (s, 2H), 2.70 (s, 3H), 2.10 (br s, 1H, -OH). |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.5, 147.2, 138.0, 135.8, 129.5, 128.8, 126.5, 125.0, 121.8, 65.0, 25.1. |

| Mass Spec (ESI+) m/z | Calculated for C₁₁H₁₁NO [M+H]⁺: 174.0919; Found: 174.0915. |

Visualizations

Workflow Diagram

The logical workflow for the proposed synthesis and purification of this compound is presented below.

Caption: Proposed workflow for the synthesis of this compound.

References

Application Note: Protocols for the Selective Reduction of 2-Methylquinoline-6-carbaldehyde

AN-0012

For Research Use Only

Abstract

This application note provides detailed protocols for the chemical reduction of 2-methylquinoline-6-carbaldehyde to its corresponding primary alcohol, (2-methylquinolin-6-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. Two common and effective methods are presented: reduction using sodium borohydride (NaBH₄) for its simplicity and selectivity, and catalytic transfer hydrogenation, which offers an alternative under mild conditions. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. The product, this compound, serves as a key building block for more complex molecules, including potential therapeutic agents. The quinoline scaffold is prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities. Therefore, efficient and reliable protocols for the synthesis of its derivatives are of high importance.